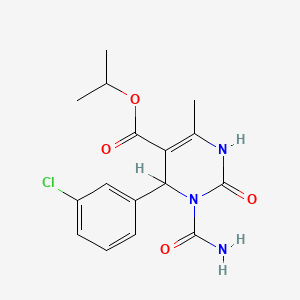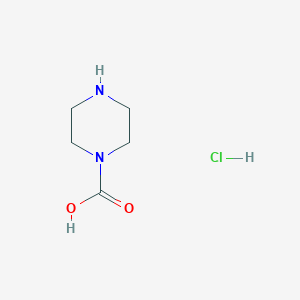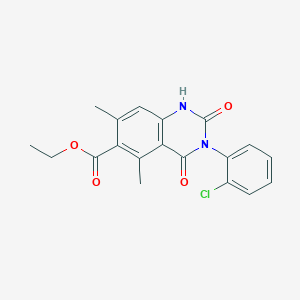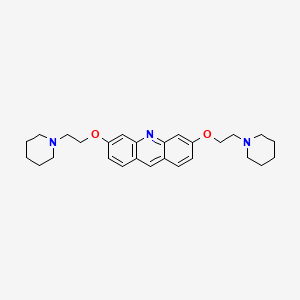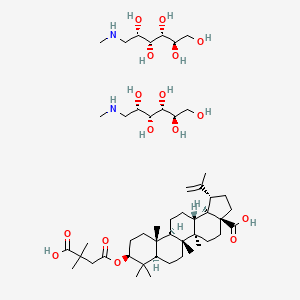
Bevirimat dimeglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bevirimat Dimeglumine is a dimeglumine formulation of bevirimat, a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Applications De Recherche Scientifique
1. Mechanism of Action and HIV Inhibition
- Bevirimat dimeglumine, derived from a betulinic acid-like compound found in the Chinese herb Syzygium claviflorum, shows activity against human immunodeficiency virus (HIV). It binds to the Gag capsid precursor protein in HIV, blocking its conversion to mature capsid protein, thereby inhibiting replication in both wild-type and drug-resistant HIV-1 isolates (Bevirimat Dimeglumine, 2020).
2. Development and Clinical Trials
- Bevirimat is the first in a new class of HIV drug candidates called "maturation inhibitors" and has undergone phase IIb trials for treating AIDS. Its discovery and preclinical development as a potential clinical trial candidate, including its role as a natural product-derived chemotherapeutic agent, have been significant (K. Lee, 2010).
3. Pharmacokinetics and Safety
- Studies have investigated the pharmacokinetics and safety of bevirimat during repeated dosing in healthy volunteers. It has shown dose-proportional pharmacokinetics over a 10-day period and is well tolerated, making it potentially suitable for inclusion in highly active antiretroviral therapy regimens (David E. Martin et al., 2007).
4. Virologic Effects
- Bevirimat has demonstrated a dose-dependent reduction in viral load in HIV-infected patients, with no resistance mutations detected during the study. This supports its potential efficacy in the treatment of HIV (Patrick F. Smith et al., 2007).
5. Resistance Patterns
- Research has shown that bevirimat resistance mutations are more prevalent in HIV isolates with protease inhibitor resistance. This highlights the need for screening for resistance mutations before administering bevirimat (J. Verheyen et al., 2010).
6. In Vivo Activity
- Bevirimat has shown potent activity in HIV-1-infected SCID-hu Thy/Liv mice, reducing viral RNA significantly and protecting T cells from virus-mediated depletion. This demonstrates its in vivo efficacy and supports further clinical development (C. Stoddart et al., 2007).
7. Metabolism and Species Differences
- The drug is metabolized to monoglucuronides and diglucuronide both in vivo and in vitro, with species differences observed in glucuronidation rates. Human UDP-glucuronosyltransferases play a primary role in its metabolism (Zhiming Wen et al., 2007).
8. Resistance Mechanisms
- A single polymorphism in HIV-1 subtype C SP1 can confer natural resistance to bevirimat. This information is crucial for understanding drug resistance mechanisms (Wuxun Lu et al., 2011).
Propriétés
Numéro CAS |
823821-85-8 |
|---|---|
Nom du produit |
Bevirimat dimeglumine |
Formule moléculaire |
C50H90N2O16 |
Poids moléculaire |
975.3 g/mol |
Synonymes |
3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)

![[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1194569.png)
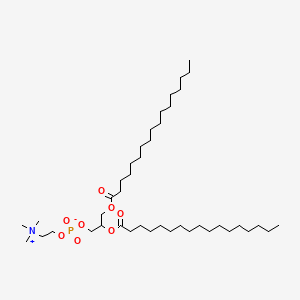
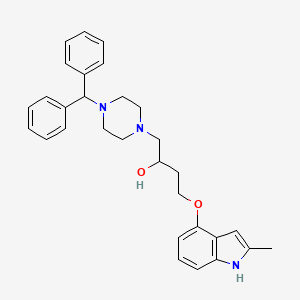
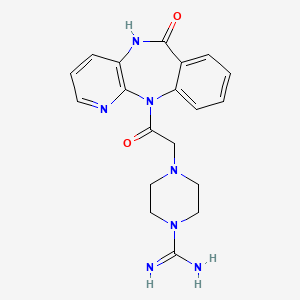

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
